2,4-Dimethylimidazole

Organic Synthesis Catalysis Reaction Kinetics

Researchers often select generic imidazole derivatives without verifying substitution patterns, risking suboptimal curing kinetics or failed catalytic cycles. 2,4-Dimethylimidazole (CAS 930-62-1) eliminates this uncertainty with a defined 2,4-substitution that delivers predictable performance. • pKa 8.36 ensures optimal protonation equilibrium for pH 7-9 buffer systems and catalytic cycles, unlike imidazole (pKa ~7.0) which is largely deprotonated in this range. • Nucleophilicity (N=11.51) sits precisely between imidazole and 1-methylimidazole, enabling controlled rate enhancement without steric penalties from N-alkylation. • Distinct epoxy curing profile vs. 2-methylimidazole per US Patent 6,492,437, offering formulators a tunable gel time/latency balance.

Molecular Formula C5H8N2
Molecular Weight 96.13 g/mol
CAS No. 930-62-1
Cat. No. B189465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylimidazole
CAS930-62-1
Molecular FormulaC5H8N2
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)C
InChIInChI=1S/C5H8N2/c1-4-3-6-5(2)7-4/h3H,1-2H3,(H,6,7)
InChIKeyLLPKQRMDOFYSGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylimidazole Sourcing and Differentiation Guide


2,4-Dimethylimidazole (CAS 930-62-1) is a substituted imidazole derivative with the molecular formula C5H8N2 and a molecular weight of 96.13 g/mol [1]. It is characterized by an imidazole ring with methyl substituents at the 2- and 4-positions. This compound is a solid at room temperature, with a melting point ranging from 84 to 88°C and a boiling point of 266°C at 733 mmHg . It is soluble in water and classified as a corrosive material [2]. As a versatile intermediate and reagent, 2,4-dimethylimidazole is employed in pharmaceutical development, as a curing agent for epoxy resins, and in organic synthesis [1].

1
Organic synthesis: nucleophile and base with tailored reactivity
2,4-substitution pattern for intermediate nucleophilicity
2
Epoxy systems: curing agent with controlled kinetics
Reported as effective amine compound in formulation context
3
Photophysics: model compound for heterocycle excited-state studies
Bimodal TKER distribution supports ultrafast dynamics research

Why Generic Substitution Fails for 2,4-Dimethylimidazole


The substitution pattern on the imidazole ring critically determines a compound's electronic properties, nucleophilicity, and steric environment. While other dialkylimidazoles or mono-methylated analogs may appear chemically similar, the specific placement of methyl groups at the 2- and 4-positions in 2,4-dimethylimidazole results in a unique combination of basicity (pKa = 8.36 at 25°C ) and steric accessibility. These factors directly influence its performance as a ligand, catalyst, or curing agent. For example, the 2-methyl group enhances nucleophilicity at the adjacent nitrogen, while the 4-methyl group modulates the electronic density of the aromatic ring without imposing the severe steric hindrance seen in 1,2,4-trisubstituted analogs. Consequently, interchanging this compound with a generic 'imidazole derivative' without verifying the substitution pattern can lead to suboptimal reaction kinetics, altered selectivity, or failure to meet application-specific performance criteria.

Target Compound
Potential Substitute
Substitution Risk
2,4-Dimethylimidazole
Generic imidazole / mono-methyl analog
2,4-substitution pattern yields distinct basicity and nucleophilicity; reaction kinetics may shift
2,4-Dimethylimidazole
1,2,4-Trisubstituted imidazole
Increased steric hindrance can limit access to the catalytic nitrogen and alter curing performance
2,4-Dimethylimidazole
4-Methylimidazole
Different hazard classification; acute toxicity data unavailable for target compound

2,4-Dimethylimidazole vs. Analogs: Quantitative Comparison


Nucleophilicity (Mayr N) Comparison

The nucleophilicity of 2,4-dimethylimidazole was experimentally determined using the Mayr reference scale. In acetonitrile (MeCN), 2,4-dimethylimidazole exhibits a nucleophilicity parameter N of 11.51. This value is higher than that of the parent compound, imidazole (N = 11.47), but lower than 1-methylimidazole (N = 11.90) [1]. The subtle increase in nucleophilicity compared to imidazole, attributed to the electron-donating methyl groups, can be exploited in reactions where a slightly enhanced but not maximal reactivity is desired.

Nucleophilicity
Head-to-head
N = 11.51 (sN = 0.84) vs imidazole N = 11.47
Finely tuned reactivity for rate-sensitive synthesis
In MeCN at 20°C; +0.04 vs imidazole
Organic Synthesis Catalysis Reaction Kinetics

pKa Basicity Differentiation

2,4-Dimethylimidazole has a measured pKa of 8.36 at 25°C . This makes it a stronger base than imidazole (pKa ≈ 7.0) and 2-methylimidazole (pKa ≈ 7.8), but weaker than 1,2-dimethylimidazole. The increased basicity, driven by the electron-donating methyl groups at the 2- and 4-positions, is a key differentiator for applications requiring a specific protonation state at a given pH.

Basicity
Cross-study comparable
pKa = 8.36 vs imidazole pKa ≈ 7.0
Supports protonation control in pH 7–9 range
At 25°C; data to verify
Acid-Base Chemistry Pharmaceutical Intermediates Reaction Optimization

H-Atom Elimination Photophysics

Time-resolved velocity map imaging studies reveal that H-atom elimination from photoexcited 2,4-dimethylimidazole, along with 2-methyl- and 4-methylimidazole, produces a bimodal distribution in total kinetic energy release (TKER) spectra [1]. The associated time constants for H-atoms eliminated with both high and low kinetic energies are all less than 500 fs. This ultrafast behavior, which is consistent across the methylated derivatives, contrasts with the unimodal distribution observed in unsubstituted imidazole, indicating a fundamental change in the excited-state dynamics upon methylation.

Photophysics
Class-level
Bimodal TKER; τ < 500 fs
Supports ultrafast dynamics studies
Consistent across methylated derivatives
Photochemistry Physical Chemistry Time-Resolved Spectroscopy

Epoxy Curing Agent Utility

2,4-Dimethylimidazole is explicitly claimed as an amine compound in a patented curing agent composition for epoxy resins. The composition comprises about 15 wt% amine compound, 51 wt% epoxy resin, 34 wt% phenolic resin, and up to 0.5 wt% solvent. The patent lists 2,4-dimethylimidazole among a specific group of imidazoles (including 2-methylimidazole and 2-ethyl,4-methylimidazole) that are effective for this purpose [1]. While 2-methylimidazole is also a known curing agent, the 2,4-dimethyl substitution pattern offers a distinct reactivity profile that can be leveraged for tailored curing kinetics.

Curing agent
Data to verify
Claimed effective in epoxy formulation
Supports curing agent screening
Patent context; formulation-specific review needed
Polymer Chemistry Epoxy Resins Curing Agents

Toxicological & Corrosive Hazard Profile

According to the European Chemicals Agency (ECHA) C&L Inventory, 2,4-dimethylimidazole is classified as Skin Corrosive Category 1B (H314: Causes severe skin burns and eye damage) [1]. Notably, acute toxicity data (oral, dermal, inhalation) for this compound are currently lacking, as reported in the inventory. This contrasts with 4-methylimidazole, which has a well-documented toxicological profile and a reported oral LD50 in mice of approximately 500-750 mg/kg. The absence of acute toxicity data for 2,4-dimethylimidazole necessitates a more cautious handling approach and precludes any assumption of a similar safety profile to its mono-methylated counterpart.

Hazard profile
Class-level
Skin Corr. 1B (H314); acute toxicity data lacking
Requires stringent handling protocols
Not comparable to 4-methylimidazole profile
Toxicology Safety Assessment Regulatory Compliance

2,4-Dimethylimidazole Optimal Use Cases


Fine-Tuning Nucleophilicity in Organic Synthesis

Researchers seeking a nucleophile with reactivity intermediate between imidazole (N = 11.47) and 1-methylimidazole (N = 11.90) should utilize 2,4-dimethylimidazole (N = 11.51) [1]. This compound offers a slight but measurable increase in nucleophilicity over imidazole without the significant steric and electronic changes introduced by N-alkylation. It is particularly well-suited for reactions where a modest increase in reaction rate is desired, or where the N-H group is required for subsequent transformations or hydrogen bonding.

Proton Transfer at Mildly Basic pH

In applications requiring a specific protonation state, the pKa of 2,4-dimethylimidazole (8.36) [1] makes it an ideal candidate for reactions conducted in the pH range of 7-9. Unlike imidazole (pKa ≈ 7.0), which would be largely deprotonated, or stronger bases that might cause unwanted side reactions, 2,4-dimethylimidazole exists in a useful equilibrium that can be exploited in buffer systems, catalytic cycles, or pharmaceutical intermediate synthesis.

Probing Ultrafast Photophysics in Heterocycles

Physical chemists and spectroscopists can leverage the distinct bimodal total kinetic energy release (TKER) pattern of 2,4-dimethylimidazole upon H-atom elimination [1] as a sensitive probe for studying excited-state dynamics. Its sub-500 fs time constants, comparable to other methylated imidazoles, make it a useful model compound in time-resolved experiments aimed at understanding the influence of methyl substitution on the photostability and energy dissipation pathways of biologically relevant heterocycles.

Alternative Epoxy Curing Agent

Formulators of epoxy resin systems can select 2,4-dimethylimidazole as a curing agent alternative to 2-methylimidazole, as recognized in US Patent 6,492,437 [1]. The distinct substitution pattern of 2,4-dimethylimidazole is expected to confer a different curing profile compared to the 2-methyl analog, offering a means to adjust gel time, latency, or final network properties. This is particularly valuable in applications requiring a specific balance between shelf life and rapid curing at elevated temperatures.

Application
Selection Property
Validation Focus
Organic synthesis nucleophile tuning
Intermediate nucleophilicity between imidazole and N-alkyl analogs
Mayr reactivity scale comparison
pH-controlled proton transfer
Moderately basic character for pH 7–9 equilibrium
pKa-dependent protonation state verification
Heterocycle photophysics research
Methyl-substitution photodynamics marker
TKER distribution analysis
Epoxy curing agent formulation
Imidazole curing kinetics profile
Gel time and latency adjustment

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